Acalyphin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

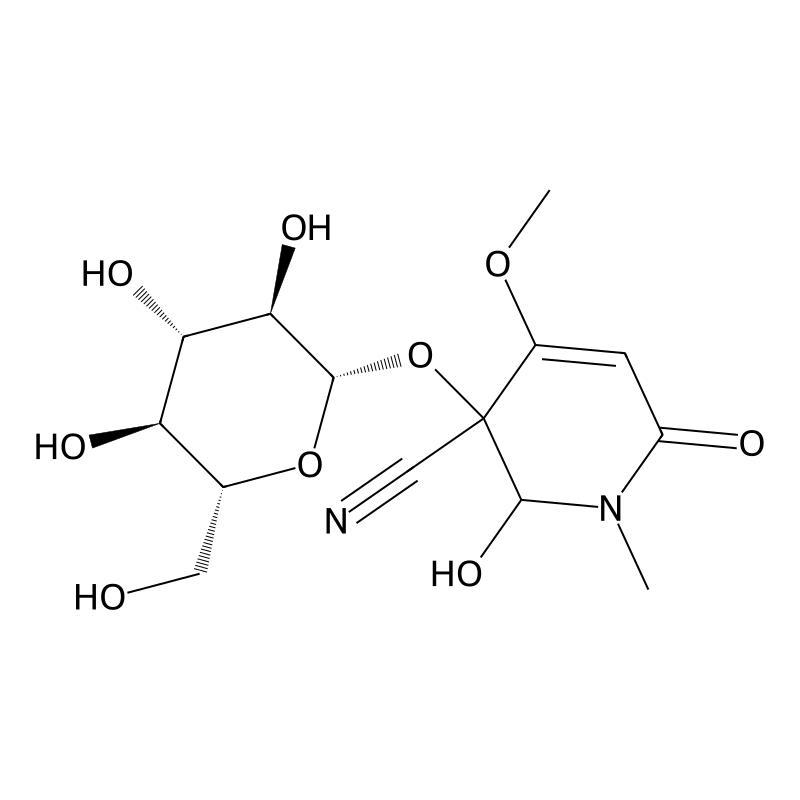

Acalyphin is a cyanogenic glucoside primarily isolated from the aerial parts of the plant Acalypha indica, commonly known as Indian Nettle. It is characterized by its chemical formula and is recognized for its role as a plant metabolite. Acalyphin contributes to the plant's defense mechanisms against herbivores and pathogens by releasing toxic hydrogen cyanide when hydrolyzed .

Acalyphin exhibits notable biological activities, particularly its toxic effects due to hydrogen cyanide release. While it serves as a deterrent against herbivory, its consumption has been linked to acute oxidative hemolysis and methaemoglobinemia in humans, especially in individuals with glucose-6-phosphate dehydrogenase deficiency . The compound's oxidative properties contribute to these adverse effects, highlighting its potential risks when ingested.

Acalyphin can be synthesized through various methods, typically involving the extraction from Acalypha indica. The standard procedure includes:

- Extraction: Dried aerial parts of the plant are subjected to methanol extraction.

- Isolation: The extract is processed using techniques like thin-layer chromatography and high-performance liquid chromatography to isolate acalyphin.

- Characterization: The structure is confirmed using nuclear magnetic resonance spectroscopy and other analytical methods .

Interaction studies involving acalyphin primarily focus on its toxicological effects when ingested. Reports indicate that individuals with specific genetic predispositions (e.g., glucose-6-phosphate dehydrogenase deficiency) are at higher risk for severe reactions such as hemolysis and methemoglobinemia following ingestion of Acalypha indica. These findings emphasize the importance of understanding genetic factors when assessing the safety of consuming plants containing cyanogenic glycosides .

Several compounds are structurally or functionally similar to acalyphin:

| Compound Name | Type | Source | Unique Features |

|---|---|---|---|

| Amygdalin | Cyanogenic glycoside | Bitter almonds | Known for its controversial use in alternative medicine |

| Prunasin | Cyanogenic glycoside | Cherry seeds | Hydrolyzes to produce hydrogen cyanide |

| Dihydrocorybulbine | Alkaloid | Corydalis species | Exhibits analgesic properties without cyanogenic toxicity |

| Linamarin | Cyanogenic glycoside | Cassava | Commonly found in cassava; requires processing to reduce toxicity |

Acalyphin's uniqueness lies in its specific structural characteristics and its occurrence within Acalypha indica, along with its significant biological activity linked to toxicity and oxidative stress responses .

The Acalypha genus, belonging to the Euphorbiaceae family, encompasses approximately 450 to 462 species distributed globally across tropical and subtropical regions [4] [5]. This extensive genus serves as the primary repository for Acalyphin, with the compound first isolated in 1937 from Acalypha indica L . The genus name derives from the Ancient Greek ἀκαλύφη (akalúphē), meaning "nettle," reflecting the nettle-like characteristics of the leaves [4].

Acalypha indica L. stands as the principal source of Acalyphin, where the compound functions as a prominent cyanogenic glycoside contributing to the plant's chemical defense system [2] [7] [8]. This species, commonly known in Myanmar as Kyaung-hsay-pin, has been extensively utilized in traditional medicine systems, particularly for bronchodilating and mucolytic activities [7]. The presence of Acalyphin in this species has been confirmed through rigorous analytical methods, including nuclear magnetic resonance and mass spectrometry [9] [2].

Acalypha fruticosa Forssk. represents another significant botanical source within the genus. Research has successfully isolated Acalyphin from this species, demonstrating its widespread occurrence across different Acalypha taxa [10]. This shrub species, traditionally employed for treating stomachache, dyspepsia, rheumatism, and dermatitis, contains Acalyphin alongside other bioactive compounds including 2-methyl-5,7-dihydroxychromone 5-O-β-d-glucopyranoside, apigenin, and kaempferol 3-O-rutinoside [10].

Additional species within the genus, including Acalypha wilkesiana, Acalypha hispida, and Acalypha monostachya, have been documented to contain various cyanogenic compounds, though specific quantification of Acalyphin content requires further investigation [11] [12] [13]. The phylogenetic analysis of the Acalypha genus reveals complex evolutionary relationships, with the genus comprising four major subgenera: Acalypha, Androcephala, Hypandrae, and Linostachys [14].

Tissue-Specific Localization in Host Plants

The distribution of Acalyphin within plant tissues exhibits remarkable specificity that correlates with the compound's defensive and physiological functions. Research has demonstrated that Acalyphin accumulates predominantly in aerial plant parts, with the highest concentrations observed in leaf tissues [7] [8] [15]. This preferential accumulation pattern reflects the strategic deployment of chemical defenses in tissues most vulnerable to herbivory and pathogen attack.

Fresh plant specimens consistently exhibit significantly higher Acalyphin concentrations compared to dried materials, indicating the dynamic nature of cyanogenic glycoside storage and the potential for degradation during processing [7]. The expressed juice of fresh leaves contains the highest bioactive concentrations, supporting the traditional use of fresh plant materials in folk medicine applications [7] [16].

Microscopic analysis reveals that cyanogenic glycosides, including Acalyphin, are compartmentalized within specific cellular structures to prevent autotoxicity [17] [18]. The compound is primarily stored in vacuolar compartments, while the degradative enzymes β-glucosidase and α-hydroxynitrile lyase are sequestered in cytoplasmic or apoplastic spaces [18] [19]. This spatial separation ensures that toxic hydrogen cyanide release occurs only upon tissue disruption, thereby maintaining cellular integrity under normal physiological conditions [17] [18].

The tissue-level compartmentalization extends beyond cellular boundaries to encompass organ-specific distribution patterns. Studies on related Acalypha species demonstrate that different plant organs exhibit varying concentrations of secondary metabolites, with leaves consistently showing the highest accumulation of bioactive compounds [20] [21] [22]. Root tissues also contain measurable quantities of Acalyphin, though at lower concentrations than aerial parts, suggesting a role in below-ground chemical defense [23] [12].

Histochemical analysis of Acalypha tissues reveals that phenolic compounds, flavonoids, tannins, and alkaloids are distributed throughout stems, leaves, and reproductive structures [21]. The presence of secretory structures, including internal and external secretory systems in the form of capitate glandular trichomes, facilitates the controlled release of bioactive compounds [21].

Enzymatic Machinery for Cyanogenic Glycoside Biosynthesis

The biosynthesis of Acalyphin involves a sophisticated enzymatic machinery that represents one of the most extensively characterized secondary metabolite pathways in plants. This pathway exemplifies the remarkable biochemical precision achieved through evolutionary optimization, involving multiple enzyme families working in coordinated fashion [24] [25] [26] [27].

The initial and rate-limiting step in Acalyphin biosynthesis is catalyzed by cytochrome P450 enzymes of the CYP79 family [24] [26] [28]. These membrane-bound, multifunctional enzymes catalyze the conversion of L-tyrosine to (Z)-p-hydroxyphenylacetaldoxime through a complex reaction sequence involving two consecutive N-hydroxylations, dehydration, decarboxylation, and final isomerization [24] [29]. The CYP79 enzymes are easily distinguished from other cytochrome P450s by unique amino acid substitutions in the conserved heme-binding domain and the "PERF" motif in the meander region [24].

The substrate specificity of CYP79 enzymes is determined by critical amino acid residues within their substrate recognition sites. These enzymes exhibit remarkable selectivity for aromatic amino acids, with different family members showing preferences for tyrosine, phenylalanine, or tryptophan [30] [31]. The high substrate specificity ensures efficient channeling of precursor amino acids into the cyanogenic glycoside pathway while minimizing interference with primary metabolism [29].

The second enzymatic step involves CYP71 family cytochrome P450s, which catalyze the conversion of (Z)-p-hydroxyphenylacetaldoxime to p-hydroxymandelonitrile through dehydration and C-hydroxylation reactions [24] [26]. These enzymes represent a diverse family with broad functional capabilities, though their involvement in cyanogenic glycoside biosynthesis requires specific structural features that enable aldoxime processing [24] [32].

The final biosynthetic step is mediated by UDP-glucosyltransferases (UGTs), soluble cytosolic enzymes that catalyze the glucosylation of p-hydroxymandelonitrile to yield the final cyanogenic glycoside product [24] [26]. The UGT85B1 enzyme from sorghum serves as the paradigmatic example of this enzyme class, demonstrating the high specificity required for efficient glycoside formation [24].

Recent research has revealed that these biosynthetic enzymes are organized within metabolons - multienzyme complexes that facilitate efficient substrate channeling and prevent the accumulation of toxic intermediates [25] [33]. This metabolon organization represents a sophisticated solution to the challenge of synthesizing potentially harmful compounds while maintaining cellular viability [25].

The degradative machinery responsible for Acalyphin activation involves β-glucosidases and α-hydroxynitrile lyases [19] [34]. The β-glucosidases catalyze the hydrolysis of the glycosidic bond, releasing the unstable α-hydroxynitrile, which subsequently decomposes spontaneously or through enzymatic action to release hydrogen cyanide and the corresponding aldehyde [19] [34]. This two-step activation process ensures rapid toxin release upon tissue damage while maintaining compound stability during storage [34].

Evolutionary Conservation Across Euphorbiaceae

The presence of cyanogenic glycosides within the Euphorbiaceae family represents a remarkable example of evolutionary conservation and adaptive radiation. The family, comprising over 6,000 species distributed across diverse ecological niches, demonstrates widespread occurrence of cyanogenic compounds as a fundamental defensive strategy [35] [36] [37]. This evolutionary persistence suggests strong selective pressure favoring the maintenance of cyanogenic capabilities across diverse plant lineages [37].

Phylogenetic analysis reveals that cyanogenic glycoside biosynthesis has evolved multiple times independently within the plant kingdom, with over 3,000 plant species across diverse families possessing this metabolic capability [17] [37]. The Euphorbiaceae family contributes significantly to this diversity, with genera including Manihot, Hevea, and Acalypha all producing various cyanogenic compounds [35] [36]. This pattern indicates convergent evolution rather than inheritance from a common cyanogenic ancestor [37].

The evolutionary dynamics of cyanogenic glycoside pathways demonstrate remarkable flexibility in enzyme recruitment and pathway organization [32] [37]. Different plant lineages have independently recruited enzymes from various cytochrome P450 families to catalyze similar biochemical transformations, resulting in diverse pathway architectures that achieve the same functional outcome [32] [37]. This phenomenon is exemplified by the discovery of CYP706 family enzymes in Eucalyptus cladocalyx, representing the first report of this cytochrome P450 family participating in cyanogenic glycoside biosynthesis [32].

The conservation of core enzymatic activities across distantly related species suggests fundamental biochemical constraints that shape pathway evolution. The CYP79 family enzymes consistently catalyze amino acid to aldoxime conversions across diverse plant species, indicating that this enzymatic activity represents an optimal solution for pathway initiation [24] [37] [31]. Similarly, the requirement for glucosyltransferase activity in the final biosynthetic step reflects the universal need for glycosidic stabilization of reactive cyanohydrin intermediates [26] [27].

Comparative analysis of cyanogenic species within Euphorbiaceae reveals interesting patterns of metabolic specialization and diversification. While Acalypha species predominantly produce pyridone-derived cyanogenic glycosides like Acalyphin, other Euphorbiaceae genera synthesize structurally distinct compounds from different amino acid precursors [35] [36]. This metabolic diversity reflects the evolutionary plasticity of cyanogenic pathways and their ability to adapt to specific ecological pressures [38] [37].

The evolutionary success of cyanogenic glycosides in Euphorbiaceae correlates with the family's remarkable ecological adaptability and species diversity [38]. The family has successfully colonized diverse habitats ranging from tropical rainforests to arid desert environments, with cyanogenic capabilities potentially contributing to this ecological success through enhanced herbivore resistance and pathogen defense [36] [38].

Recent molecular studies have revealed that the evolution of cyanogenic pathways involves complex gene duplication and neofunctionalization events [32] [37]. These processes enable the development of novel enzymatic specificities while maintaining essential metabolic functions, thereby facilitating the exploration of new chemical space within existing biosynthetic frameworks [32]. The resulting metabolic innovations contribute to the remarkable chemical diversity observed within cyanogenic plant families [37].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Hungeling M, Lechtenberg M, Fronczek FR, Nahrstedt A. Cyanogenic and

3: Nirmal N, Praba GO, Velmurugan D. Modeling studies on phospholipase